N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive hydrazide group.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. This compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N2O3/c1-25-18-11-5-9-16(20(18)24)13-21-22-19(23)12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11,13,24H,12H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
ZVLZRQMEJUEBGG-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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